molecular formula C20H17N3O4 B14914838 5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile

5-[(Benzo[1,3]dioxol-5-ylmethyl)-amino]-2-m-tolyloxymethyl-oxazole-4-carbonitrile

Cat. No.: B14914838
M. Wt: 363.4 g/mol
InChI Key: PECYTDMSIWTWMO-UHFFFAOYSA-N
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Description

5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((m-tolyloxy)methyl)oxazole-4-carbonitrile is a complex organic compound with potential applications in various scientific fields. This compound features a unique structure that includes a benzo[d][1,3]dioxole moiety, an oxazole ring, and a carbonitrile group, making it an interesting subject for research in chemistry, biology, and medicine.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((m-tolyloxy)methyl)oxazole-4-carbonitrile typically involves multi-step organic reactions The process begins with the preparation of the benzo[d][1,3]dioxole derivative, followed by the formation of the oxazole ring through cyclization reactions

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, automated synthesis systems, and advanced purification techniques to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzo[d][1,3]dioxole moiety, leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can occur at the carbonitrile group, converting it to primary amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Nucleophiles like amines, thiols, and alcohols can be used under basic or acidic conditions to facilitate substitution reactions.

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Primary amines.

    Substitution: Various substituted oxazole derivatives depending on the nucleophile used.

Scientific Research Applications

5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((m-tolyloxy)methyl)oxazole-4-carbonitrile has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of 5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((m-tolyloxy)methyl)oxazole-4-carbonitrile involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, thereby exhibiting anticancer properties.

Comparison with Similar Compounds

Similar Compounds

    Benzo[d][1,3]dioxol-5-ylmethanol: A simpler derivative with a hydroxyl group instead of the oxazole and carbonitrile moieties.

    Benzo[d][1,3]dioxol-5-ylmethyl acetate: Contains an acetate group, making it more reactive in esterification reactions.

Uniqueness

5-((Benzo[d][1,3]dioxol-5-ylmethyl)amino)-2-((m-tolyloxy)methyl)oxazole-4-carbonitrile is unique due to its combination of functional groups, which confer distinct chemical and biological properties

Properties

Molecular Formula

C20H17N3O4

Molecular Weight

363.4 g/mol

IUPAC Name

5-(1,3-benzodioxol-5-ylmethylamino)-2-[(3-methylphenoxy)methyl]-1,3-oxazole-4-carbonitrile

InChI

InChI=1S/C20H17N3O4/c1-13-3-2-4-15(7-13)24-11-19-23-16(9-21)20(27-19)22-10-14-5-6-17-18(8-14)26-12-25-17/h2-8,22H,10-12H2,1H3

InChI Key

PECYTDMSIWTWMO-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)OCC2=NC(=C(O2)NCC3=CC4=C(C=C3)OCO4)C#N

Origin of Product

United States

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